Cas no 1015970-69-0 (N-(3-cyanophenyl)-2-{N-[(furan-2-yl)methyl]-6-chloropyridine-3-sulfonamido}acetamide)

N-(3-cyanophenyl)-2-{N-[(furan-2-yl)methyl]-6-chloropyridine-3-sulfonamido}acetamide is a specialized sulfonamide derivative featuring a furan-methyl and chloropyridine scaffold. Its molecular structure combines a cyanophenyl acetamide moiety with a sulfonamido linker, offering potential utility in medicinal chemistry and agrochemical research. The presence of the chloropyridine group enhances electrophilic reactivity, while the furan ring contributes to heterocyclic diversity, making it a candidate for further functionalization. This compound may exhibit favorable binding properties due to its sulfonamide functionality, which is often associated with biological activity. Its synthetic versatility and structural complexity make it a valuable intermediate for developing novel bioactive molecules.
N-(3-cyanophenyl)-2-{N-[(furan-2-yl)methyl]-6-chloropyridine-3-sulfonamido}acetamide structure
1015970-69-0 structure
Product name:N-(3-cyanophenyl)-2-{N-[(furan-2-yl)methyl]-6-chloropyridine-3-sulfonamido}acetamide
CAS No:1015970-69-0
MF:C19H15ClN4O4S
MW:430.864801645279
CID:6377784
PubChem ID:24653299

N-(3-cyanophenyl)-2-{N-[(furan-2-yl)methyl]-6-chloropyridine-3-sulfonamido}acetamide Chemical and Physical Properties

Names and Identifiers

    • 1015970-69-0
    • EN300-26614246
    • N-(3-cyanophenyl)-2-{N-[(furan-2-yl)methyl]-6-chloropyridine-3-sulfonamido}acetamide
    • Z277954208
    • AKOS001415801
    • Inchi: 1S/C19H15ClN4O4S/c20-18-7-6-17(11-22-18)29(26,27)24(12-16-5-2-8-28-16)13-19(25)23-15-4-1-3-14(9-15)10-21/h1-9,11H,12-13H2,(H,23,25)
    • InChI Key: LCCFRMQEAOYKJT-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C=N1)S(N(CC(NC1C=CC=C(C#N)C=1)=O)CC1=CC=CO1)(=O)=O

Computed Properties

  • Exact Mass: 430.0502538g/mol
  • Monoisotopic Mass: 430.0502538g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 7
  • Complexity: 720
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 125Ų
  • XLogP3: 2.2

N-(3-cyanophenyl)-2-{N-[(furan-2-yl)methyl]-6-chloropyridine-3-sulfonamido}acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26614246-0.05g
N-(3-cyanophenyl)-2-{N-[(furan-2-yl)methyl]-6-chloropyridine-3-sulfonamido}acetamide
1015970-69-0 95.0%
0.05g
$212.0 2025-03-20

Additional information on N-(3-cyanophenyl)-2-{N-[(furan-2-yl)methyl]-6-chloropyridine-3-sulfonamido}acetamide

Introduction to N-(3-cyanophenyl)-2-{N-[(furan-2-yl)methyl]-6-chloropyridine-3-sulfonamido}acetamide (CAS No. 1015970-69-0)

N-(3-cyanophenyl)-2-{N-[(furan-2-yl)methyl]-6-chloropyridine-3-sulfonamido}acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 1015970-69-0, represents a unique molecular structure that combines several functional groups, making it a promising candidate for further exploration in drug development. The presence of a 3-cyanophenyl moiety and a 6-chloropyridine-3-sulfonamido group in its framework suggests potential interactions with biological targets, which are critical for the design of novel therapeutic agents.

The compound's structure is further enriched by the incorporation of a furan-2-ylmethyl substituent, which adds an additional layer of complexity and diversity to its chemical profile. This particular arrangement of functional groups has been the focus of numerous studies aimed at understanding its pharmacological properties and potential applications in the treatment of various diseases. The 6-chloropyridine component, in particular, is well-known for its role in medicinal chemistry due to its ability to modulate biological pathways through binding to specific receptors and enzymes.

In recent years, there has been a growing interest in the development of small-molecule inhibitors that target enzymes involved in cancer metabolism. The N-(3-cyanophenyl)-2-{N-[(furan-2-yl)methyl]-6-chloropyridine-3-sulfonamido}acetamide molecule has been investigated for its potential to interfere with key metabolic processes in cancer cells. Preliminary studies have shown that this compound can exhibit inhibitory effects on enzymes such as kinases and other signaling molecules that are crucial for tumor growth and survival. These findings have opened up new avenues for research into targeted cancer therapies.

The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The introduction of the 3-cyanophenyl group, for instance, necessitates careful handling to avoid unwanted side reactions. Similarly, the incorporation of the furan-2-ylmethyl moiety requires expertise in protecting group strategies to prevent interference from other reactive sites in the molecule. These synthetic challenges highlight the importance of advanced chemical techniques and methodologies in the preparation of complex pharmaceutical intermediates.

The pharmacological evaluation of N-(3-cyanophenyl)-2-{N-[(furan-2-yl)methyl]-6-chloropyridine-3-sulfonamido}acetamide has revealed intriguing properties that make it a valuable asset in drug discovery. Its ability to interact with biological targets suggests potential applications not only in oncology but also in other therapeutic areas such as inflammation and neurodegenerative diseases. The compound's unique structure allows it to bind to multiple targets simultaneously, which is a desirable feature for developing multifunctional drugs that can address complex pathologies.

In conclusion, N-(3-cyanophenyl)-2-{N-[(furan-2-yl)methyl]-6-chloropyridine-3-sulfonamido}acetamide represents a significant advancement in pharmaceutical chemistry. Its complex molecular architecture and promising pharmacological properties position it as a key candidate for further research and development. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in the discovery and design of innovative therapeutic agents.

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